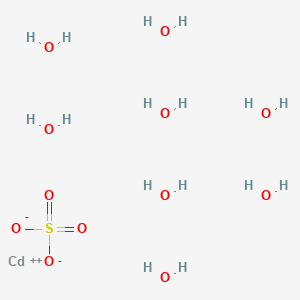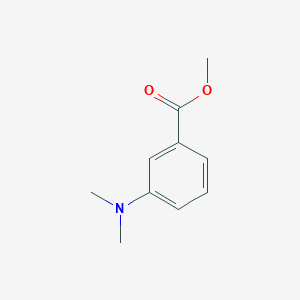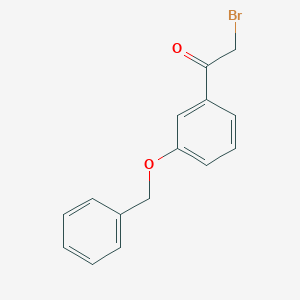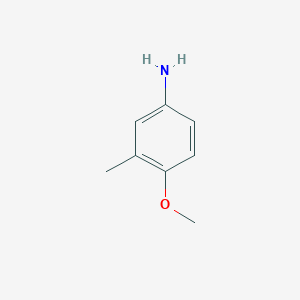
4-甲氧基-3-甲基苯胺
概述
描述
4-Methoxy-3-methylaniline, also known as 4-methoxy-3-methylphenylamine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) at the fourth position and a methyl group (-CH3) at the third position. This compound is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
科学研究应用
4-Methoxy-3-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is used in the development of biochemical assays and as a reagent in enzymatic reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of antitumor agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
作用机制
Mode of Action
It’s known that anilines can undergo various reactions, including electrophilic substitution . In this process, an electrophile reacts with the aromatic ring of the aniline, leading to the formation of a new compound. The presence of the methoxy and methyl groups on the aromatic ring may influence the reactivity of the compound and the position of the substitution.
Biochemical Pathways
For instance, they can be used in the preparation of triamine pyrimidine derivatives, which have been studied for their antitumor properties .
Result of Action
For instance, some anilines have been studied for their potential antitumor effects .
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body . For instance, the compound’s reactivity and stability can be affected by the presence of oxidizing or reducing agents. Additionally, the compound’s action and efficacy can be influenced by the specific physiological conditions within the body, such as the pH and the presence of specific enzymes.
生化分析
Biochemical Properties
It is known that the methoxy group exerts a +M effect, which should increase basicity even after resonance . This suggests that 4-Methoxy-3-methylaniline could interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that the compound can be synthesized through a reaction involving 10% Palladium on carbon (10% Pd/C), suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylaniline can be synthesized through the reduction of 4-methoxy-3-methyl-4-nitrobenzene. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is conducted under atmospheric pressure at room temperature for about 16 hours. The resulting product is then filtered and evaporated to yield 4-methoxy-3-methylphenylamine .
Industrial Production Methods: In industrial settings, the production of 4-methoxy-3-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Methoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
相似化合物的比较
4-Methoxy-2-methylaniline: Similar structure but with the methyl group at the second position.
3-Methoxy-4-methylaniline: Similar structure but with the methoxy group at the third position.
4-Methoxyaniline: Lacks the methyl group, only has the methoxy group at the fourth position.
Uniqueness: 4-Methoxy-3-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .
属性
IUPAC Name |
4-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPZNNZUCPLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159625 | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-90-3 | |
| Record name | 4-Methoxy-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-methoxybenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
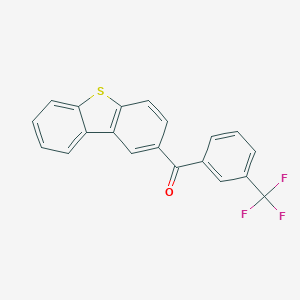

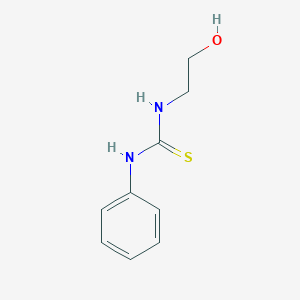

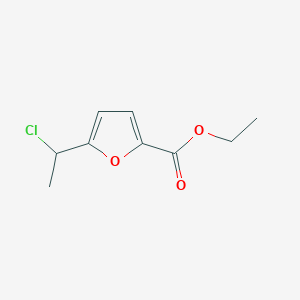
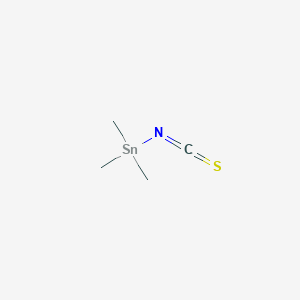

![(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B90745.png)

acetic acid](/img/structure/B90747.png)

